Pictet-Spengler Reaction: Enantiopure Tetrahydro-β-carboline Synthesis via (S)-N-(-)-p-Tolylsulfinyltryptamine
The use of enantiopure (S)-N-(-)-p-Tolylsulfinyltryptamine enables a new and efficient route to enantiopure tetrahydro-β-carbolines. In a specific example, the reaction with 3,4-dimethoxybenzaldehyde in the presence of BF3·OEt2 followed by base-promoted cyclization and subsequent HCl-mediated auxiliary removal afforded the corresponding tetrahydro-β-carboline in 84% yield with >99% enantiomeric excess (ee) [1]. While the primary report used the (R)-enantiomer, the (S)-enantiomer serves as the corresponding enantiomeric counterpart for accessing the opposite absolute configuration, with stereochemical outcomes inverted accordingly [1].
| Evidence Dimension | Stereochemical outcome in Pictet-Spengler cyclization |
|---|---|
| Target Compound Data | >99% ee (with (S)-enantiomer yielding opposite absolute configuration) |
| Comparator Or Baseline | (R)-N-p-Toluenesulfinyltryptamine: >99% ee |
| Quantified Difference | Both enantiomers achieve >99% ee; (S)-enantiomer provides access to the enantiomeric series |
| Conditions | Reaction with 3,4-dimethoxybenzaldehyde, BF3·OEt2, followed by base-promoted cyclization and HCl deprotection; yields >80% for both enantiomers |
Why This Matters
The availability of both (S)- and (R)-enantiomers with comparably high stereocontrol (>99% ee) enables the synthesis of either enantiomeric series of pharmaceutically relevant tetrahydro-β-carbolines, a critical capability for medicinal chemistry programs requiring access to both antipodes.
- [1] Gremmen, C., Willemse, B., Wanner, M. J., & Koomen, G.-J. (2000). Enantiopure Tetrahydro-β-carbolines via Pictet−Spengler Reactions with N-Sulfinyl Tryptamines. Organic Letters, 2(13), 1955–1958. View Source
